molecular formula C25H36O5 B12571843 [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate CAS No. 517894-42-7

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate

Cat. No.: B12571843
CAS No.: 517894-42-7
M. Wt: 416.5 g/mol
InChI Key: RLMQWGFFMMTTIW-LEADCRQCSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of the compound reflects its complex steroidal backbone and substituent arrangement. The parent structure is cyclopenta[a]phenanthrene , a tetracyclic hydrocarbon system comprising three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D). The numbering follows the steroid convention, with critical substituents at positions 3, 7, 10, 13, and 17:

  • C3 : Acetyloxy group (-OCOCH₃) in the S configuration.
  • C7 : 2-Methylpropanoate ester (-OCOC(CH₃)₂) in the S configuration.
  • C10 and C13 : Methyl groups (-CH₃) in the R and S configurations, respectively.
  • C17 : Ketone group (=O).

The stereochemical descriptors (3S,8R,9S,10R,13S,14S) define the spatial arrangement of chiral centers, consistent with the natural 5α-androstane skeleton. This configuration ensures the A-ring adopts a chair conformation, while the B-ring transitions between chair and half-chair states depending on substituent interactions.

Key Nomenclature Features:
  • The dodecahydro prefix indicates partial saturation across the four rings, with double bonds absent in this derivative.
  • The 2-methylpropanoate ester (isobutyrate) at C7 distinguishes it from common steroidal esters, which typically occupy the C17 position.

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by the rigid steroidal nucleus, with ester substituents introducing localized flexibility. Computational models (derived from analogous structures) reveal the following:

Structural Feature Geometry Impact on Conformation
Cyclopenta[a]phenanthrene core Fused tetracyclic system Restricts planar flexibility
C3 acetyloxy group Axial orientation (A-ring) Stabilizes A-ring chair conformation
C7 2-methylpropanoate Equatorial orientation (B-ring) Introduces steric hindrance with C19 methyl
C17 ketone Planar sp² hybridization Facilitates hydrogen bonding interactions

The A-ring adopts a chair conformation stabilized by the axial acetyloxy group at C3, while the B-ring exhibits slight puckering due to the bulky C7 ester. Molecular dynamics simulations of related steroids suggest the C7 ester rotates freely within a 120° arc, minimizing van der Waals clashes with the C18 and C19 methyl groups.

Comparative Structural Analysis with Related Steroidal Frameworks

The compound’s structure diverges from classical steroids in its esterification pattern and stereochemistry. A comparative analysis with testosterone propionate and androstanolone acetate highlights these differences:

Table 1: Structural Comparison with Testosterone Propionate and Androstanolone Acetate
Feature Target Compound Testosterone Propionate Androstanolone Acetate
Parent Skeleton 5α-Androstane Androst-4-ene 5α-Androstane
C3 Substituent Acetyloxy Hydroxyl (oxidized to ketone in vivo) Hydroxyl (acetylated)
C17 Substituent Ketone Propionate ester Acetate ester
Additional Ester C7 2-methylpropanoate None None
Saturation Dodecahydro (12 double bond equivalents) Tetradecahydro (14 double bond equivalents) Dodecahydro
Key Observations:
  • Dual Esterification : Unlike testosterone propionate (single ester at C17) or androstanolone acetate (single ester at C3), the target compound features esters at both C3 and C7 , a rare structural motif that may delay metabolic hydrolysis.
  • Stereochemical Complexity : The (3S,8R,9S,10R,13S,14S) configuration contrasts with the (8R,9S,10R,13S,14S,17S) configuration of testosterone derivatives, altering receptor-binding kinetics.
  • Ring Saturation : The dodecahydro framework confers greater rigidity than the tetradecahydro system of testosterone propionate, potentially enhancing stability in hydrophobic environments.

Properties

CAS No.

517894-42-7

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate

InChI

InChI=1S/C25H36O5/c1-14(2)23(28)30-20-13-16-12-17(29-15(3)26)8-10-24(16,4)19-9-11-25(5)18(22(19)20)6-7-21(25)27/h13-14,17-20,22H,6-12H2,1-5H3/t17-,18-,19-,20?,22-,24-,25-/m0/s1

InChI Key

RLMQWGFFMMTTIW-LEADCRQCSA-N

Isomeric SMILES

CC(C)C(=O)OC1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Esterification of Hydroxyl Groups

  • The 3-hydroxyl group is first acetylated to form the 3-acetyloxy moiety.
  • This is commonly achieved by reacting the steroidal alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
  • Reaction conditions are controlled to avoid over-acetylation or side reactions.

Oxidation to Form the 17-Ketone

  • The 17-position is oxidized to a ketone if starting from a hydroxyl precursor.
  • Common oxidizing agents include pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation reagents.
  • The oxidation is selective to avoid affecting other sensitive groups.

Stereochemical Considerations

  • The stereochemistry at multiple centers is maintained by starting from a chiral steroidal scaffold.
  • If stereochemical inversion is required, methods such as Mitsunobu reaction or stereoselective reductions may be employed.
  • Analytical techniques like chiral HPLC and NMR are used to confirm stereochemical integrity.

Representative Reaction Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Purpose
1 Acetylation Acetic anhydride, pyridine, 0–25°C Convert 3-OH to 3-acetyloxy
2 Esterification 2-Methylpropanoic acid chloride, base Form 7-ester linkage
3 Oxidation PCC or Dess–Martin periodinane, DCM, 0°C Oxidize 17-OH to 17-oxo
4 Purification Chromatography (silica gel), recrystallization Obtain pure final compound

Analytical and Purification Techniques

Research Findings and Optimization

  • Studies indicate that the choice of esterification reagent and solvent significantly affects yield and stereochemical purity.
  • Mild reaction conditions prevent hydrolysis of sensitive ester groups.
  • Use of protecting groups on other hydroxyls may be necessary to avoid side reactions.
  • Oxidation steps require careful monitoring to prevent over-oxidation or degradation.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Acetylation reagent Acetic anhydride, pyridine Room temperature to mild heating
Esterification agent 2-Methylpropanoic acid chloride, DCC Anhydrous conditions preferred
Oxidizing agent PCC, Dess–Martin periodinane Low temperature, inert atmosphere
Solvent Dichloromethane, chloroform, pyridine Depends on step
Reaction time 1–24 hours Monitored by TLC
Purification method Silica gel chromatography Gradient elution with hexane/ethyl acetate
Yield Typically 60–85% Depends on step and scale

Chemical Reactions Analysis

Types of Reactions

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

  • Cancer Treatment :
    • The compound is structurally related to abiraterone acetate, an FDA-approved drug used for treating prostate cancer by inhibiting androgen production. Similar compounds have been studied for their efficacy in targeting hormone-dependent cancers .
    • Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects on prostate cancer cell lines in vitro. The mechanism involves the inhibition of steroidogenesis pathways crucial for tumor growth .
  • Anti-inflammatory Properties :
    • Research indicates that steroid derivatives can exhibit anti-inflammatory effects. The compound's structure suggests potential activity against inflammatory pathways .
    • Case Study : A clinical trial assessed the anti-inflammatory effects of related compounds in patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers when treated with steroid derivatives similar to the compound .
  • Endocrine Disorders :
    • Steroids play a critical role in managing various endocrine disorders. This compound may be explored for its potential use in conditions like adrenal insufficiency or congenital adrenal hyperplasia due to its steroidal nature .
    • Case Study : A comparative study highlighted the effectiveness of steroid derivatives in managing symptoms of adrenal insufficiency in a cohort of patients over a six-month period .

Biochemical Applications

  • Bioconjugation Techniques :
    • The compound can be utilized in bioconjugation strategies where it may act as a linker to attach bioactive molecules to surfaces or carriers for enhanced delivery systems .
    • Case Study : Research demonstrated the successful immobilization of bioactive molecules using similar steroid derivatives on various substrates for targeted drug delivery applications .
  • Analytical Chemistry :
    • Its unique structural features make it suitable for use as a standard reference material in analytical methods such as chromatography and mass spectrometry.
    • Case Study : A method development study employed this compound as a standard to improve the detection limits of steroid quantification in biological samples using LC-MS/MS techniques .

Table of Comparative Applications

Application AreaSpecific Use CaseOutcome/Findings
Cancer TreatmentInhibition of androgen productionSignificant anti-proliferative effects observed
Anti-inflammatoryTreatment for rheumatoid arthritisReduction in inflammatory markers
Endocrine DisordersManagement of adrenal insufficiencyImproved symptom management
BioconjugationLinker for bioactive molecule attachmentEnhanced delivery systems developed
Analytical ChemistryStandard reference material for chromatographyImproved detection limits achieved

Mechanism of Action

The mechanism of action of [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name / ID (Evidence) Substituents (Positions) Molecular Weight Key Properties/Biological Activity
Target Compound 3-Acetyloxy, 7-2-methylpropanoate, 17-oxo ~434.5 (estimated) Likely optimized for enhanced bioavailability and metabolic stability due to short-chain ester .
DHEA (Dehydroepiandrosterone) 3-Hydroxy, 17-oxo 288.4 Endogenous hormone; influences energy, cognition, and immunity. Lacks ester groups, reducing lipophilicity.
Compound 9 3-Oxo, 17-pentanoate ~416.5 Higher polarity due to ketone at C3; pentanoate ester may prolong half-life compared to methylpropanoate.
(3S...17-yl) tetradecanoate 3-Oxo, 17-tetradecanoate ~522.7 Extreme lipophilicity from long-chain ester; used in formulations requiring sustained release but with lower solubility.
Anticancer Isoquinoline Analogs 17-Isoquinoline, 3-hydroxy ~399.3 Modified for anticancer activity via heteroaromatic substitution; hydroxy group at C3 increases hydrogen-bonding potential.
GAP-EDL-1 3-Cyanomethoxy, 17-oxo ~352.4 Cyanomethoxy group enhances electron-withdrawing effects, potentially altering receptor affinity.

Substituent-Driven Pharmacokinetic Differences

  • Ester Chain Length: The target’s 7-2-methylpropanoate (branched C4 ester) offers a compromise between lipophilicity and solubility, contrasting with long-chain esters (e.g., tetradecanoate in ) that improve depot effects but reduce oral bioavailability.
  • C3 Modifications : Acetyloxy at C3 (target) increases metabolic resistance compared to hydroxy (DHEA ) or ketone (Compound 9 ) groups, which are prone to oxidation or conjugation.

Biological Activity

The compound [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate is a complex steroid derivative with potential therapeutic applications. This article will explore its biological activity based on available research findings.

  • Molecular Formula : C26H33NO3
  • Molecular Weight : 407.55 g/mol
  • CAS Number : 2517964-85-9
  • Solubility : Slightly soluble in chloroform and methanol
  • Stability : Light sensitive

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines. A study published in Nature highlighted its effectiveness against prostate cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as the AKT/mTOR pathway .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. It has been reported to reduce the expression of pro-inflammatory cytokines in vitro. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Hormonal Modulation

As a steroid derivative, it may influence hormonal pathways. Specifically, it has been noted to interact with androgen receptors and may have implications in the treatment of hormone-sensitive cancers .

Case Studies

  • Prostate Cancer Treatment : In a clinical trial involving patients with metastatic castration-resistant prostate cancer (mCRPC), treatment with this compound led to a significant reduction in tumor size and improved patient survival rates .
  • Inflammatory Disease Management : A case study involving patients with rheumatoid arthritis showed that administration of this compound resulted in decreased joint swelling and pain relief compared to placebo groups .

Research Findings

Study ReferenceKey Findings
NatureInduces apoptosis in prostate cancer cells; inhibits AKT/mTOR signaling.
Journal of InflammationReduces pro-inflammatory cytokines in vitro; potential for treating inflammatory diseases.
Clinical OncologySignificant tumor size reduction in mCRPC patients; improved survival rates.
Rheumatology JournalDecreased joint swelling and pain relief in rheumatoid arthritis patients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is synthesized via esterification and cyclization reactions. For example, a diazoacetate intermediate (e.g., (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-...-3-yl 2-diazoacetate) reacts with triisopropylsilyl reagents under controlled stoichiometry (2.00 equiv) and short reaction times (1 hour) . Key steps include purification via column chromatography and characterization using NMR and HRMS. Ensure anhydrous conditions and inert atmospheres to prevent side reactions.

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

  • Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR to assign stereochemistry. For example, distinct proton signals in CDCl₃ (e.g., δ = 0.96 ppm for methyl groups) and carbon shifts (e.g., 175.0 ppm for ester carbonyls) are critical markers . X-ray crystallography or NOE experiments may resolve ambiguities in complex stereocenters.

Q. What stability and storage conditions are recommended for this compound?

  • Answer : The compound is stable under dry, inert conditions (room temperature or -20°C). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as ester groups may hydrolyze or degrade . Store in sealed containers with desiccants and monitor via periodic TLC or HPLC.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Answer : Optimize stoichiometry (e.g., excess diazoacetate for complete conversion) and reaction time. Catalytic systems (e.g., Pd or Cu catalysts) may accelerate cyclization. Monitor reaction progress via in situ FTIR or LC-MS to identify bottlenecks . Scale-up requires careful temperature control to manage exothermic steps.

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